molecular formula C10H17Cl2N3O B1458861 1-(1-methyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one dihydrochloride CAS No. 1423025-51-7

1-(1-methyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one dihydrochloride

Cat. No. B1458861
M. Wt: 266.16 g/mol
InChI Key: SLKVMGXAQPYCAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-methyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one dihydrochloride is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that is widely used in various fields, including medicinal chemistry, neuroscience, and biochemistry.

Mechanism Of Action

The mechanism of action of 1-(1-methyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one dihydrochloride is primarily through its interaction with the GABAergic system. It acts as a positive allosteric modulator of the GABAA receptor, enhancing the inhibitory effects of GABA on neuronal activity. This leads to anxiolytic and sedative effects, making it a potential therapeutic agent for the treatment of anxiety and other neurological disorders.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-(1-methyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one dihydrochloride are primarily related to its interaction with the GABAA receptor. It enhances the inhibitory effects of GABA on neuronal activity, leading to anxiolytic and sedative effects. It has also been shown to have anticonvulsant and muscle relaxant effects, further highlighting its potential therapeutic applications.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-(1-methyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one dihydrochloride is its high potency and selectivity for the GABAA receptor. This makes it a valuable pharmacological tool for studying the role of the GABAergic system in various neurological disorders. However, one of the limitations of this compound is its poor solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the research and development of 1-(1-methyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one dihydrochloride. One potential direction is the development of new derivatives with improved pharmacokinetic properties, such as increased solubility and bioavailability. Another direction is the investigation of its potential therapeutic applications in other neurological disorders, such as epilepsy and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of this compound and its interactions with the GABAergic system.
Conclusion
In conclusion, 1-(1-methyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one dihydrochloride is a synthetic compound that has gained significant attention in scientific research due to its diverse applications. Its high potency and selectivity for the GABAA receptor make it a valuable pharmacological tool for studying the role of the GABAergic system in various neurological disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Scientific Research Applications

1-(1-methyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one dihydrochloride has been widely used in scientific research due to its diverse applications. It has been used as a pharmacological tool to study the role of the GABAergic system in various neurological disorders. It has also been used as a scaffold for the development of novel GABAergic compounds with improved pharmacokinetic properties. Furthermore, it has been used in the development of new drugs for the treatment of anxiety, depression, and other neurological disorders.

properties

IUPAC Name

1-(1-methylpyrazol-4-yl)-2-pyrrolidin-2-ylethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.2ClH/c1-13-7-8(6-12-13)10(14)5-9-3-2-4-11-9;;/h6-7,9,11H,2-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKVMGXAQPYCAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)CC2CCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-methyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-methyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one dihydrochloride
Reactant of Route 2
1-(1-methyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-(1-methyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one dihydrochloride
Reactant of Route 4
1-(1-methyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one dihydrochloride
Reactant of Route 5
1-(1-methyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one dihydrochloride
Reactant of Route 6
1-(1-methyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one dihydrochloride

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